molecular formula C15H13ClN2O3 B5558372 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide

Cat. No. B5558372
M. Wt: 304.73 g/mol
InChI Key: FURZYYQXWYPKND-UHFFFAOYSA-N
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Description

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CENB, and it has been synthesized using different methods.

Scientific Research Applications

Synthesis and Structural Analysis

4-Chloro-N-(4-ethylphenyl)-3-nitrobenzamide and its derivatives have been synthesized and characterized through comprehensive spectroscopic and X-ray diffraction methods. These studies provide insight into the compound's molecular structure, spectroscopic properties, and crystallography, highlighting its potential for further chemical modifications and applications in material science. For example, He et al. (2014) synthesized a related compound and investigated its antitumor activity and structure-property relationships through electrochemical measurements and density functional theory calculations (DFT), finding that it had slightly better inhibition than suberoylanilide hydroxamic acid (SAHA) in certain cancer cell lines (He, D., Yang, Z., Hou, M., Teng, C., & Wang, X.-h., 2014).

Molecular Engineering

Research on this compound and similar compounds has extended to crystal engineering, where the focus is on designing materials with specific molecular interactions and structures. Studies in this area explore the synthesis and application of these compounds in creating materials with desired properties, such as enhanced thermal stability or specific electronic characteristics. For instance, Saha et al. (2005) discussed the formation of molecular tapes mediated by hydrogen bonds and halogen bonds, demonstrating the compound's relevance in the design of complex crystal structures (Saha, B. K., Nangia, A., & Jaskólski, M., 2005).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been evaluated for their therapeutic potential, including anticonvulsant and anticancer activities. These studies often focus on the synthesis of novel compounds and their bioactivity assessments, offering insights into the compound's applicability in drug development. Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, including derivatives of the compound of interest, and evaluated them for anticonvulsant properties, finding some derivatives to be effective in seizure models (Bailleux, V., Vallée, L., Nuyts, J., Hamoir, G., Poupaert, J., Stables, J., & Vamecq, J., 1995).

properties

IUPAC Name

4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-2-10-3-6-12(7-4-10)17-15(19)11-5-8-13(16)14(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURZYYQXWYPKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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